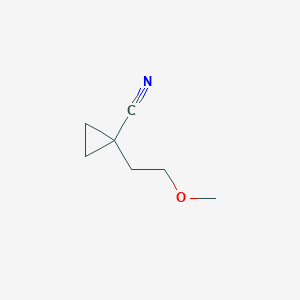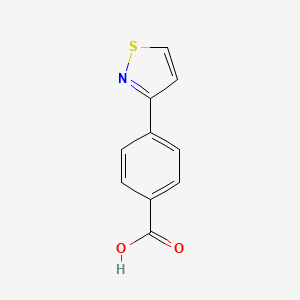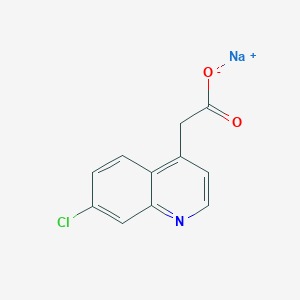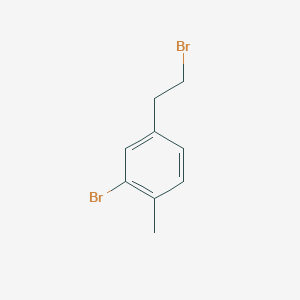
8-Bromo-2-ethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, an ethyl group at the 2nd position, and a dihydroquinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1,4-dihydroquinolin-4-one using bromine in acetic acid or chloroform. This reaction typically proceeds under mild conditions and results in the selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dihydroquinolinone core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Substituted Quinolinones: Formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydroquinolinone core play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the ethyl group and the dihydroquinolinone core, leading to distinct chemical properties.
Uniqueness: 8-Bromo-2-ethyl-1,4-dihydroquinolin-4-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
8-bromo-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
DTNDRTLZMBBTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)





![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)

